molecular formula C16H12N2O3 B11848650 6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B11848650
M. Wt: 280.28 g/mol
InChI Key: SMJROMNCYQFTIH-UHFFFAOYSA-N
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Description

6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the condensation of appropriate benzyl derivatives with cinnoline precursors. One common method includes the reaction of benzylamine with 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of advanced techniques such as flow chemistry and metal-catalyzed reactions to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its benzyl substitution, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

6-benzyl-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C16H12N2O3/c19-15-12-9-11(8-10-4-2-1-3-5-10)6-7-13(12)17-18-14(15)16(20)21/h1-7,9H,8H2,(H,17,19)(H,20,21)

InChI Key

SMJROMNCYQFTIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C(C3=O)C(=O)O

Origin of Product

United States

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